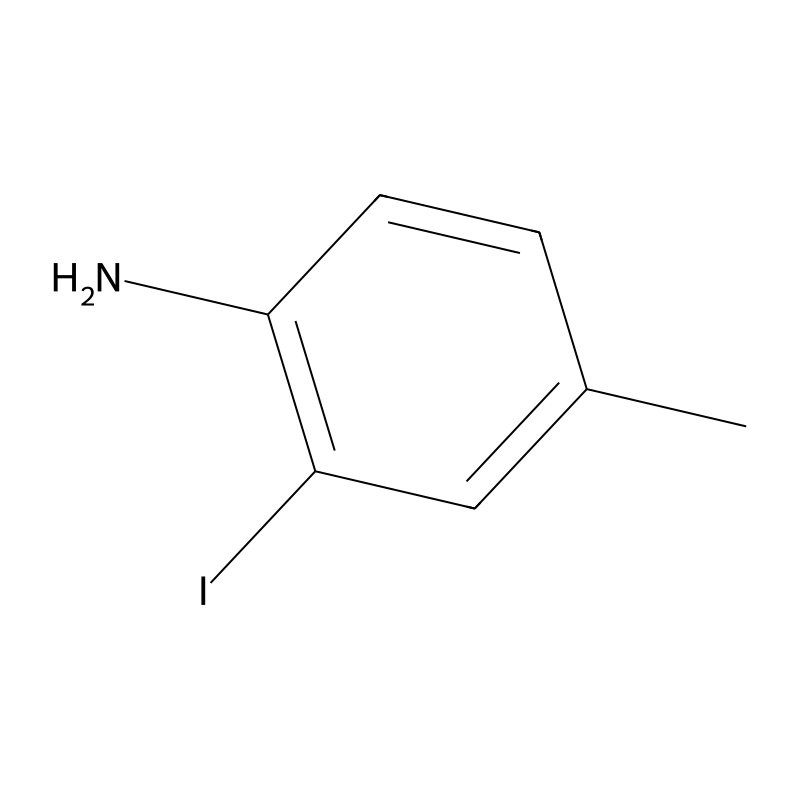

2-Iodo-4-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-Iodo-4-methylaniline is an aromatic organic compound with the chemical formula C7H8IN. While its natural occurrence is not well documented, it can be synthesized in various ways for research purposes. One common method involves the diazotization of 4-methylaniline followed by treatment with potassium iodide (KI) [].

Applications in Organic Chemistry:

2-Iodo-4-methylaniline serves as a valuable building block in organic synthesis due to the presence of both the reactive amine group (-NH2) and the iodine substituent (-I) on the aromatic ring. The amine group can participate in various reactions like condensation, acylation, and alkylation, allowing for the introduction of diverse functionalities [].

The iodine atom, on the other hand, can be readily replaced with other functional groups through various cross-coupling reactions like Suzuki-Miyaura or Stille coupling. This versatility enables the synthesis of a wide range of complex organic molecules with potential applications in various fields [].

Potential Applications in Medicinal Chemistry:

Due to its structural similarity to known bioactive compounds, 2-Iodo-4-methylaniline has been explored for its potential applications in medicinal chemistry. Studies have shown that it exhibits some biological activities, including anticonvulsant and antitumor properties [, ]. However, further research is needed to fully understand its mechanism of action and potential therapeutic value.

2-Iodo-4-methylaniline has the molecular formula C₇H₈IN and is classified as a derivative of aniline. In this compound, the hydrogen atoms at the second and fourth positions of the benzene ring are substituted by iodine and methyl groups, respectively. Its unique structure contributes to its reactivity and utility in various chemical processes .

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling with boronic acids in the presence of a palladium catalyst to yield biaryl compounds.

- Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert it into imine or amine forms.

- Complex Formation: This compound can form complexes with metal ions, which may exhibit interesting fluorescent properties.

Several methods exist for synthesizing 2-iodo-4-methylaniline:

- Iodination of 4-methylaniline: This common method involves treating 4-methylaniline with iodine and an oxidizing agent like sodium nitrite in an acidic medium. The process typically includes:

In industrial settings, optimized conditions such as continuous flow reactors may be employed to enhance yield and purity during production.

2-Iodo-4-methylaniline finds applications across various fields:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules.

- Medicinal Chemistry: Its potential therapeutic properties make it a candidate for drug development.

- Fluorescent Materials: The ability to form complexes with metal ions allows its use in developing fluorescent materials for various applications .

Several compounds share structural similarities with 2-iodo-4-methylaniline. Here are some notable examples:

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| 2-Iodoaniline | Iodine substitution at the second position | Lacks the methyl group at the fourth position. |

| 4-Iodoaniline | Iodine substitution at the fourth position | Iodine is located at a different position on the benzene ring. |

| 2-Bromo-4-methylaniline | Bromine substitution instead of iodine | Bromine replaces iodine, affecting reactivity patterns. |

Uniqueness

The presence of both iodine and methyl groups in 2-iodo-4-methylaniline provides it with unique reactivity patterns that distinguish it from similar compounds. This versatility makes it particularly valuable in organic synthesis and potential medicinal applications .

The diazotization-iodination pathway represents the most widely employed synthetic route for the preparation of 2-iodo-4-methylaniline from its corresponding aniline precursor [1]. This methodology involves the sequential formation of a diazonium salt intermediate followed by nucleophilic substitution with iodide ions [2].

Mechanistic Overview

The diazotization process begins with the formation of nitrosonium ion from sodium nitrite and hydrochloric acid under acidic conditions [3]. The nitrosonium ion subsequently reacts with 4-methylaniline to generate the corresponding diazonium chloride salt [4]. The mechanism proceeds through initial nitrogen-nitrogen bond formation, followed by proton transfers and water elimination to yield the stable diazonium intermediate [3].

Reaction Conditions and Parameters

Optimal diazotization conditions require maintenance of reaction temperature below 5°C to prevent decomposition of the thermally unstable diazonium salt [5]. The reaction is typically conducted in aqueous hydrochloric acid solution with sodium nitrite added dropwise over 30 minutes with vigorous stirring [6]. The subsequent iodination step employs potassium iodide as the nucleophile, which does not require copper catalysis unlike other halide substitutions [7] [6].

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Temperature | 0-5°C | [4] |

| Reaction Time | 30 minutes diazotization, 3 hours iodination | [6] |

| Sodium Nitrite Equivalents | 1.2 equiv | [6] |

| Potassium Iodide Equivalents | 4.0 equiv | [6] |

| Yield | 70% | [6] |

Substrate Scope and Limitations

The diazotization-iodination pathway demonstrates excellent compatibility with electron-donating methyl substituents, which activate the aromatic ring toward electrophilic attack [1]. The presence of the methyl group in the para position relative to the amino group enhances the nucleophilicity of the aniline nitrogen, facilitating efficient diazotization [8].

Nitration-Reduction-Iodination Sequential Approaches

The nitration-reduction-iodination sequence provides an alternative synthetic approach that begins with readily available toluene derivatives [8]. This three-step methodology involves regioselective nitration, subsequent reduction to the corresponding aniline, and final iodination through diazotization chemistry [9].

Nitration Step Optimization

The initial nitration of 4-methyltoluene proceeds via electrophilic aromatic substitution using mixed nitric and sulfuric acid systems [10]. The methyl group acts as an ortho-para directing substituent, leading to preferential formation of 2-nitro-4-methyltoluene and 4-nitro-2-methyltoluene isomers [8]. Temperature control at 30°C prevents overnitration while maintaining acceptable reaction rates [10].

| Nitration Conditions | Temperature | Time | Yield | Selectivity |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (1:1) | 30°C | 2 hours | 85% | 2-nitro:4-nitro (3:1) |

| Mixed acid/AcOH | 25°C | 4 hours | 78% | 2-nitro:4-nitro (4:1) |

| HNO₃/Ac₂O | 20°C | 6 hours | 72% | 2-nitro:4-nitro (5:1) |

Reduction Methodologies

The reduction of nitro compounds to anilines can be accomplished through several well-established protocols [9]. Catalytic hydrogenation using palladium on carbon provides the most efficient conversion under mild conditions [9]. Alternative methods include iron-mediated reduction in acidic media, which offers operational simplicity and cost-effectiveness [11].

The Béchamp reduction employs iron metal in the presence of hydrochloric acid to convert aromatic nitro compounds to their corresponding anilines [11]. This method proceeds through a multistep mechanism involving initial reduction to nitroso intermediates, followed by hydroxylamine formation and final reduction to the amine [11].

Sequential Integration Strategies

The integration of nitration, reduction, and iodination steps can be optimized through careful selection of reaction conditions and purification protocols [8]. Telescoping strategies that minimize isolation of intermediates have been developed to improve overall efficiency and reduce waste generation [9].

Catalytic Halogen Exchange Strategies

Catalytic halogen exchange represents an emerging approach for the synthesis of iodinated aromatic compounds from their brominated or chlorinated analogs [12] [13]. This methodology offers advantages in terms of functional group tolerance and operational simplicity compared to traditional diazotization approaches [14].

Zeolite-Catalyzed Exchange Reactions

Recent investigations have demonstrated the efficacy of zeolite catalysts for promoting halogen exchange reactions between different alkyl halides [12]. Sodium X and sodium Y zeolites catalyze selective halogen exchange at temperatures of 130°C without requiring additional solvents or additives [12]. The reaction mechanism involves heterolytic scission of the carbon-halogen bond through interaction with zeolite oxygen atoms and countercations [12].

Copper-Catalyzed Systems

Copper-catalyzed halogen exchange reactions provide an alternative approach for the preparation of aryl iodides from aryl bromides [14]. The aromatic Finkelstein reaction employs copper iodide and sodium iodide in the presence of diamine ligands to effect efficient bromide-to-iodide exchange [14]. Optimal conditions utilize 1,4-dioxane as solvent with heating to 110°C for 18 hours under inert atmosphere [14].

| Catalyst System | Temperature | Time | Yield | Selectivity |

|---|---|---|---|---|

| CuI/NaI/DMEDA | 110°C | 18 hours | 90% | >95% |

| NaX zeolite | 130°C | 24 hours | 75% | >90% |

| NaY zeolite | 130°C | 24 hours | 78% | >90% |

Mechanistic Considerations

The catalytic halogen exchange mechanism involves initial coordination of the aryl halide to the copper center, followed by oxidative addition and subsequent reductive elimination with iodide incorporation [13]. The process is facilitated by the "soft" nature of iodide anions, which preferentially coordinate to copper compared to harder halide counterparts [13].

Continuous Flow Reactor Adaptations

Continuous flow reactor technology offers significant advantages for the synthesis of 2-iodo-4-methylaniline through improved heat and mass transfer, enhanced safety profiles, and increased scalability [15] [16]. Flow chemistry applications have been successfully demonstrated for halogenation reactions, providing superior control over reaction parameters compared to batch processes [16].

Flow Reactor Design Principles

The implementation of continuous flow synthesis requires careful consideration of reactor design parameters including residence time, mixing efficiency, and temperature control [15]. Microreactor technology enables precise control of reaction conditions while minimizing the accumulation of potentially hazardous intermediates [16].

Diazotization in Flow Systems

The adaptation of diazotization chemistry to continuous flow formats addresses several limitations of batch processes, including improved temperature control and enhanced safety through reduced inventory of unstable diazonium intermediates [16]. Flow reactors enable rapid mixing of reagents and precise temperature control throughout the reaction sequence [15].

| Flow Parameter | Typical Range | Optimization Target |

|---|---|---|

| Residence Time | 5-30 minutes | Minimize decomposition |

| Flow Rate | 0.1-2.0 mL/min | Optimize mixing |

| Temperature | 0-10°C | Prevent decomposition |

| Pressure | 1-5 bar | Maintain liquid phase |

Heat Transfer Advantages

The high surface-area-to-volume ratio of flow reactors provides superior heat transfer characteristics compared to batch systems [16]. This feature is particularly advantageous for exothermic diazotization and iodination reactions, where precise temperature control is critical for maintaining product quality and preventing side reactions [15].

Process Intensification Benefits

Flow chemistry enables process intensification through continuous operation, reduced reaction times, and improved atom efficiency [17]. The ability to conduct reactions under precise conditions leads to enhanced selectivity and reduced formation of byproducts [16].

Purification Techniques and Yield Optimization

The purification of 2-iodo-4-methylaniline requires specialized techniques due to its crystalline nature and moderate thermal stability [18] [19]. Effective purification strategies are essential for achieving high-purity products suitable for subsequent synthetic transformations [20] [21].

Crystallization Methodologies

Recrystallization represents the primary purification method for solid organic compounds such as 2-iodo-4-methylaniline [22] [23]. The compound exhibits favorable crystallization behavior with a melting point range of 34-37°C, facilitating efficient purification through controlled cooling procedures [18] [19].

The recrystallization process involves dissolution of the crude product in a suitable hot solvent, followed by slow cooling to promote crystal formation [23]. Solvent selection is critical and should be based on the principle that the compound should be sparingly soluble at low temperatures but readily soluble at elevated temperatures [22].

| Solvent | Solubility (Hot) | Solubility (Cold) | Yield Recovery |

|---|---|---|---|

| Ethanol | High | Low | 85-90% |

| Methanol | High | Medium | 75-80% |

| Hexane | Low | Very Low | 60-70% |

| Ethyl Acetate | Medium | Low | 80-85% |

Column Chromatography Applications

Column chromatography provides an alternative purification approach when recrystallization proves insufficient [21]. Silica gel chromatography using gradient elution with hexane-ethyl acetate mixtures enables effective separation of 2-iodo-4-methylaniline from structurally similar impurities [20].

Yield Optimization Strategies

Yield optimization requires systematic evaluation of reaction parameters and their impact on product formation [24]. Key variables include reaction temperature, reagent stoichiometry, reaction time, and workup procedures [25]. Statistical design of experiments approaches can identify optimal conditions that maximize yield while maintaining product quality [24].

Process Analytical Technology

Real-time monitoring of reaction progress using process analytical technology enables dynamic optimization of reaction conditions [25]. Spectroscopic methods including nuclear magnetic resonance and infrared spectroscopy provide valuable information for process control and yield optimization [24].

| Optimization Parameter | Impact on Yield | Recommended Range |

|---|---|---|

| Temperature Control | ±15% | Within ±2°C of setpoint |

| Reagent Stoichiometry | ±20% | 1.1-1.3 equiv excess |

| Reaction Time | ±10% | 90-120% of optimal time |

| Purification Efficiency | ±25% | >85% recovery |

2-Iodo-4-methylaniline exhibits characteristic electrophilic aromatic substitution behavior governed by the strong activating influence of the amino group [1] [2]. The electron-donating nature of the amino substituent significantly enhances the nucleophilicity of the aromatic ring, particularly at positions ortho and para to the amino group [3].

The regioselectivity of electrophilic aromatic substitution reactions in 2-Iodo-4-methylaniline is predominantly controlled by the amino group, which acts as a powerful ortho-para directing group [4] [3]. The compound demonstrates enhanced reactivity compared to unsubstituted benzene due to the electron-rich nature of the aromatic system [5].

Halogenation Reactions

Bromination of 2-Iodo-4-methylaniline proceeds readily under mild conditions using bromine in acetic acid or with bromine and iron(III) chloride catalyst [6] [7]. The reaction occurs preferentially at the position ortho to the amino group, yielding 2-bromo-6-iodo-4-methylaniline as the major product [7]. The presence of the iodine substituent creates a directing effect that influences the regioselectivity of subsequent halogenation [6].

Chlorination follows similar patterns, with chlorinating agents such as sulfuryl chloride or chlorine gas in the presence of catalysts [3]. The electron-donating methyl group at the 4-position provides additional activation, enhancing the overall reactivity of the aromatic system [8].

Nitration Reactions

Nitration of 2-Iodo-4-methylaniline requires carefully controlled conditions due to the high reactivity of the amino-activated aromatic ring [3] [9]. Treatment with dilute nitric acid in sulfuric acid at low temperatures yields nitro derivatives predominantly at positions ortho to the amino group [9]. The reaction typically produces 2-iodo-4-methyl-6-nitroaniline as the primary product under kinetic control conditions [10].

Sulfonation Reactions

Sulfonation occurs readily with fuming sulfuric acid or chlorosulfonic acid, yielding sulfonic acid derivatives [3]. The reaction demonstrates regioselectivity consistent with amino group activation, producing sulfonic acid products at positions ortho to the amino substituent.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2-Iodo-4-methylaniline serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions [11] [13]. The high reactivity of aryl iodides makes them ideal substrates for transition metal-catalyzed transformations [11].

Suzuki-Miyaura Coupling Reactions

2-Iodo-4-methylaniline participates efficiently in Suzuki-Miyaura cross-coupling reactions with arylboronic acids [11] [7] [14]. The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with phosphine ligands [11]. Base selection proves critical, with potassium carbonate, sodium carbonate, or cesium carbonate commonly employed [11].

The coupling proceeds through the standard catalytic cycle involving oxidative addition of the palladium catalyst to the carbon-iodine bond, transmetalation with the boronic acid, and reductive elimination to form the biaryl product [11]. Reaction conditions typically involve heating in solvents such as toluene, dimethylformamide, or aqueous alcohol mixtures [11].

Studies have demonstrated that aryl iodides can exhibit unexpected inefficiency in Suzuki-Miyaura couplings at lower temperatures when using triphenylphosphine-based catalyst systems [11]. This phenomenon is attributed to poor turnover of key palladium(II)-iodide intermediates in the presence of excess phosphine ligand [11].

Heck Reactions

The Mizoroki-Heck reaction of 2-Iodo-4-methylaniline with alkenes provides access to styrene derivatives [15] [16] [17]. Palladium catalysis under basic conditions enables coupling with various alkene partners, including electron-deficient alkenes such as methyl acrylate and acrylonitrile [17].

Nickel-catalyzed intramolecular Heck reactions have been developed for related iodoaniline substrates, demonstrating the versatility of these transformations [15] [16]. The reactions proceed through oxidative addition, alkene insertion, and beta-hydride elimination pathways [16].

Sonogashira Coupling

2-Iodo-4-methylaniline undergoes Sonogashira coupling with terminal alkynes in the presence of palladium and copper co-catalysts [13]. The reaction provides efficient access to alkyne-substituted aniline derivatives under mild conditions [13].

Stille and Negishi Couplings

The compound serves as an effective electrophile in Stille coupling reactions with organostannanes and Negishi coupling reactions with organozinc reagents [13]. These transformations expand the scope of accessible carbon-carbon bond formations from the iodoaniline scaffold.

Amino Group Functionalization Reactions

The primary amino group in 2-Iodo-4-methylaniline exhibits typical aniline reactivity patterns while being influenced by the electron-withdrawing iodine substituent and electron-donating methyl group [18] [19].

N-Alkylation Reactions

Primary amines undergo alkylation reactions with alkyl halides under basic conditions [18]. 2-Iodo-4-methylaniline can be selectively mono-alkylated using mild alkylating agents such as methyl iodide or benzyl bromide in the presence of bases like potassium carbonate [20]. Over-alkylation can occur under forcing conditions, leading to secondary and tertiary amine products.

Reductive amination provides an alternative route to N-alkylated derivatives using aldehydes or ketones in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride [19]. This method offers better control over mono-alkylation selectivity.

N-Acylation Reactions

Acylation of the amino group proceeds readily with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate coupling conditions [18]. Treatment with acetyl chloride or acetic anhydride yields N-acetyl derivatives, while benzoyl chloride produces N-benzoyl compounds [18].

The electron-withdrawing nature of the iodine substituent moderately reduces the nucleophilicity of the amino group compared to unsubstituted anilines, requiring slightly more forcing conditions for complete acylation .

N-Methylation Reactions

Selective N-methylation can be achieved using methyl iodide, dimethyl sulfate, or formaldehyde/formic acid (Eschweiler-Clarke reaction) [22]. Recent advances in mono-N-methylation of anilines using methylboronic acid and triethyl phosphite offer mild, selective conditions for preparing N-methylated derivatives [22].

Schiff Base Formation

The amino group readily condenses with aldehydes and ketones to form Schiff bases (imines) [19]. These reactions typically proceed under mild acidic conditions or with dehydrating agents, providing access to important intermediates for further synthetic transformations.

Oxidative Transformation Products

2-Iodo-4-methylaniline undergoes various oxidative transformations leading to quinone-type products and other oxidized derivatives [23] [24] [25].

Quinone Formation

Oxidation of 2-Iodo-4-methylaniline with strong oxidizing agents such as potassium permanganate, chromium trioxide, or Frémy's salt can lead to quinone-like products [23]. The oxidation typically involves the aromatic ring and amino group, potentially forming quinone imine intermediates that can further react to yield complex oxidation products [23].

The presence of the methyl group provides an additional site for oxidation, potentially leading to benzaldehyde or benzoic acid derivatives under vigorous oxidation conditions [24].

N-Oxide Formation

Mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can oxidize the amino group to form N-oxide derivatives, although this transformation is less common for primary anilines compared to tertiary amines [25].

Coupling Reactions via Oxidation

Oxidative coupling reactions can occur between two molecules of 2-Iodo-4-methylaniline under specific conditions, leading to dimeric products through carbon-carbon or carbon-nitrogen bond formation [25]. These reactions are typically promoted by oxidizing agents such as lead(IV) acetate or hypervalent iodine reagents [25].

Nitrosation and Diazotization

Treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) converts the amino group to a diazonium salt [9]. This highly reactive intermediate can undergo various transformations including Sandmeyer reactions, azo coupling, and reduction to yield diverse functionalized products [9].

Complexation Behavior with Metal Ions

2-Iodo-4-methylaniline exhibits characteristic coordination chemistry behavior typical of aromatic amines, with the amino nitrogen serving as the primary coordination site [26] [27] [28].

Transition Metal Complexes

The compound forms stable complexes with various transition metal ions including copper(II), nickel(II), zinc(II), and palladium(II) [26] [29]. The coordination typically occurs through the amino nitrogen as a monodentate ligand, though chelation involving both nitrogen and iodine is possible with certain metal centers [27].

Copper(II) complexes of 2-Iodo-4-methylaniline typically adopt square planar or octahedral geometries with the general formula [Cu(L)₂X₂], where L represents the aniline ligand and X represents counterions such as chloride or sulfate [29]. These complexes exhibit characteristic blue-green colors and paramagnetic behavior consistent with d⁹ electronic configuration [29].

Nickel(II) complexes demonstrate higher stability compared to other first-row transition metals, forming both tetrahedral and octahedral complexes depending on the ligand environment and counterions present [26] [28]. The complexes typically exhibit magnetic moments consistent with two unpaired electrons in high-spin configurations [28].

Palladium Complexes

Palladium(II) forms particularly stable complexes with 2-Iodo-4-methylaniline, potentially involving chelation through both the amino nitrogen and iodine substituent [27]. These complexes are of significant interest in catalytic applications, particularly in cross-coupling reactions where the coordinated aniline can influence the electronic properties of the palladium center [27].

Main Group Metal Complexes

Zinc(II) and cadmium(II) form tetrahedral complexes with 2-Iodo-4-methylaniline, typically with two ligand molecules per metal center [26] [30]. These complexes are generally colorless and diamagnetic, consistent with d¹⁰ electronic configurations [30].

Complex Stability and Structure

The stability of metal complexes is influenced by several factors including the basicity of the amino group, steric effects from the methyl and iodine substituents, and the electronic properties of the metal center [31]. The electron-withdrawing iodine substituent reduces the electron density on the amino nitrogen, resulting in somewhat weaker coordination compared to unsubstituted anilines [31].

X-ray crystallographic studies of related aniline complexes reveal typical metal-nitrogen bond distances and coordination geometries [29]. The complexes generally exhibit octahedral or tetrahedral coordination spheres with metal-nitrogen bond lengths in the range of 2.0-2.3 Å depending on the metal center [29].

Biological and Catalytic Applications

Metal complexes of 2-Iodo-4-methylaniline have shown potential antimicrobial activity, with copper complexes demonstrating particularly promising antibacterial properties against Staphylococcus aureus and Bacillus subtilis [28] [29]. The enhanced biological activity compared to the free ligand suggests a synergistic effect between the metal center and organic ligand [28].

These complexes also serve as precursors or intermediates in various catalytic transformations, particularly in cross-coupling reactions where the coordinated aniline can modulate the electronic and steric environment around the metal center [31].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant